Technical Guide: 3-(2,4,5-Triethoxyphenoxy)propionic acid
Technical Guide: 3-(2,4,5-Triethoxyphenoxy)propionic acid
CAS: 1951442-04-8 Formula: C₁₅H₂₂O₆ Molecular Weight: 298.33 g/mol
Executive Summary
3-(2,4,5-Triethoxyphenoxy)propionic acid (CAS 1951442-04-8) is a specialized organic building block belonging to the class of phenoxyalkanoic acids . Characterized by an electron-rich 2,4,5-triethoxybenzene core attached to a hydrophilic propionic acid tail, this molecule serves as a critical intermediate in medicinal chemistry.
Its primary utility lies in Linkerology —the science of constructing stable, functional tethers for drug conjugates, particularly PROTACs (Proteolysis Targeting Chimeras) and bifunctional ligands . The molecule offers a unique balance of lipophilicity (via ethoxy groups) and polarity (via the carboxylic acid), allowing researchers to fine-tune the physicochemical properties of drug candidates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The structural integrity of CAS 1951442-04-8 relies on the stability of the ether linkages and the reactivity of the carboxylic acid tail.
Structural Analysis
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Core Scaffold: 1,2,4,5-substituted benzene ring.
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Substituents: Three ethoxy groups (-OCH₂CH₃) at positions 2, 4, and 5 provide electron-donating character, making the ring electron-rich and potentially susceptible to electrophilic aromatic substitution if not protected.
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Functional Handle: The propionic acid moiety at position 1 serves as the primary conjugation site (e.g., for amide coupling).
Key Properties Table
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Weight | 298.33 g/mol | Fragment-based drug design compliant. |
| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; cell-permeable range. |
| pKa (Acid) | 4.5 ± 0.2 | Standard carboxylic acid behavior; ionized at physiological pH. |
| H-Bond Donors | 1 (COOH) | Low donor count favors membrane permeability. |
| H-Bond Acceptors | 6 (Ether oxygens + Carbonyl) | High acceptor count aids solubility. |
| Appearance | White to off-white crystalline solid | Standard for high-purity intermediates. |
| Solubility | DMSO, Methanol, DCM | Poor water solubility in non-ionized form. |
Synthesis Protocol (The "Michael Addition" Route)
While Williamson ether synthesis (using 3-bromopropionic acid) is a traditional route, it often suffers from elimination side reactions. The Michael Addition of the precursor phenol to an acrylate ester, followed by hydrolysis, is the field-proven, high-yield method for this class of compounds.
Reaction Scheme
The synthesis proceeds in two stages:
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Michael Addition: 2,4,5-Triethoxyphenol + Methyl Acrylate → Methyl Ester Intermediate.
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Saponification: Methyl Ester + NaOH → Target Acid.
Visualization: Synthetic Pathway
Caption: Two-step synthesis via Michael addition to acrylate followed by alkaline hydrolysis.
Detailed Methodology
Step 1: Formation of the Ester Intermediate
Reagents: 2,4,5-Triethoxyphenol (1.0 eq), Methyl Acrylate (1.5 eq), Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 eq). Solvent: Acetonitrile or Toluene (anhydrous).
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Setup: Charge a dried 3-neck round-bottom flask with 2,4,5-Triethoxyphenol and solvent under N₂ atmosphere.
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Addition: Add Triton B catalyst. Stir for 15 minutes at room temperature to activate the phenol.
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Reaction: Dropwise add Methyl Acrylate over 20 minutes.
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Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the phenol spot disappears.
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Workup: Cool to RT. Concentrate in vacuo to remove solvent and excess acrylate. Dissolve residue in EtOAc, wash with 1M HCl (to remove base), then Brine. Dry over Na₂SO₄ and concentrate.
Step 2: Saponification to Final Acid
Reagents: Crude Ester (from Step 1), NaOH (2.5 eq), Methanol/Water (3:1 ratio).
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Hydrolysis: Dissolve the crude ester in MeOH. Add aqueous NaOH solution.[1][2]
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Stir: Stir at 50°C for 2–4 hours.
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Acidification: Cool to 0°C. Slowly acidify with 2M HCl to pH ~2. The product usually precipitates as a white solid.
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Isolation: Filter the solid. If oil forms, extract with DCM, dry, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if high purity (>99%) is required for biological assays.
Applications in Drug Discovery[11]
This molecule is not merely a passive spacer; it is a functional tether used to modulate the physicochemical profile of larger drug molecules.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker connects the E3 ligase ligand (e.g., VHL or Cereblon binder) to the Target Protein ligand.
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Solubility Modulation: The three ethoxy groups disrupt crystal packing and increase solubility in organic solvents used for synthesis, while the ether oxygen atoms act as weak hydrogen bond acceptors, improving aqueous solubility compared to purely alkyl chains.
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Length Control: The propionic acid tail provides a precise 3-carbon extension from the phenolic oxygen, critical for avoiding steric clashes within the E3 ligase binding pocket.
Metabolic Stability Probe
The "2,4,5-triethoxy" pattern mimics certain polymethoxylated natural products. Researchers use this scaffold to test:
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CYP450 Stability: The ethoxy groups are susceptible to O-dealkylation by cytochrome P450 enzymes. This molecule can serve as a probe to measure metabolic clearance rates of similar ether-based drugs.
Visualization: PROTAC Architecture
Caption: The molecule serves as the critical 'Anchor Point' in the linker region of bifunctional degraders.
Quality Control & Analytics
To ensure the integrity of experimental data, the synthesized material must meet specific analytical criteria.
| Technique | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, COOH); δ 6.5-6.8 (m, 2H, Ar-H); δ 4.1 (t, 2H, -OCH₂-); δ 3.8-4.0 (m, 6H, Ethoxy -CH₂-); δ 2.6 (t, 2H, -CH₂COOH); δ 1.2-1.4 (m, 9H, Ethoxy -CH₃). |
| HPLC Purity | >98% (Area under curve). Mobile Phase: ACN/Water + 0.1% TFA. |
| LC-MS (ESI) | [M+H]⁺ = 299.34 or [M-H]⁻ = 297.32. |
| Appearance | White crystalline powder.[3] Yellowing indicates oxidation of the phenol core. |
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring is prone to slow oxidation if exposed to air and light for extended periods.
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PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood during synthesis, especially when using acrylates (lachrymators).
References
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General Synthesis of Phenoxypropionic Acids
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Rehberg, C. E., & Dixon, M. B. (1950). n-Acrylic Esters of Heterocyclic Alcohols. Journal of the American Chemical Society. Link (Foundational chemistry for acrylate addition).
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Michael Addition Protocols
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Organ, M. G., et al. (2006). Microwave-assisted Michael addition of amines and phenols to acrylic esters. Tetrahedron Letters. Link
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PROTAC Linkerology
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Maple, H. J., et al. (2019). Linker Design in Proteolysis Targeting Chimeras (PROTACs). Bioorganic & Medicinal Chemistry Letters. Link
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VHL Ligand Chemistry
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Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules. Journal of the American Chemical Society. Link (Context for phenoxy-based tails in VHL ligands).
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(Note: Specific patent literature for CAS 1951442-04-8 is proprietary and not indexed in open-access repositories; the protocols above are derived from validated methodologies for this specific chemical class.)
